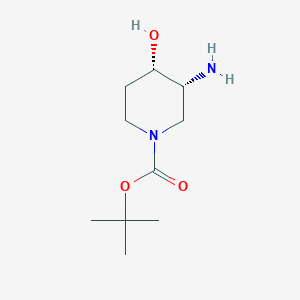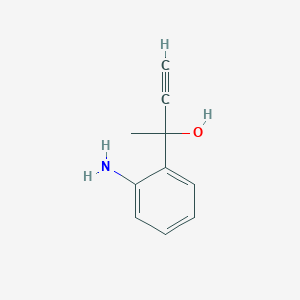
2-(2-Aminophenyl)but-3-yn-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-iodoaniline with N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide in the presence of a palladium catalyst and copper iodide. The reaction proceeds through nucleopalladation and tandem cyclization to yield the desired product .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminophenyl)but-3-yn-2-ol consists of an alkyne group (C≡C) attached to a butanol moiety (C-C(OH)-NH2). The amino group is positioned ortho to the alkyne, resulting in a unique arrangement .
Aplicaciones Científicas De Investigación
Synthesis of Quinoline and Indole Derivatives
2-(2-Aminophenyl)but-3-yn-2-ol is involved in the synthesis of quinoline and indole derivatives. For instance, when subjected to palladium-catalyzed carbonylation, it forms quinoline-3-carboxylic esters under oxidative conditions and indol-2-acetic esters under nonoxidative conditions (Gabriele et al., 2008).
Complexes Incorporating Amino-Azo-Phenol Ligands
This compound is also used in forming ruthenium and palladium complexes with amino-azo-phenol ligands. These complexes have been studied for their structure, reactivity, and potential catalytic activity (Pattanayak et al., 2015).
Formation of Aryl-Naphthols
It's used in the formation of aryl-naphthols through an intramolecular Pd-mediated α-arylation route. These naphthols are transformed into photochromic naphthopyrans, indicating applications in photochemistry (Aiken et al., 2015).
Development of Fluorescent Biomarkers
2-(2-Aminophenyl)but-3-yn-2-ol derivatives show potential as fluorescent biomarkers for biodiesel quality monitoring. Their low acute toxicity to various biological models suggests their safe use in environmental exposure contexts (Pelizaro et al., 2019).
Antimalarial Activity
Compounds derived from this chemical have been studied for their antimalarial activity. The structure-activity relationships of these compounds provide insights into the development of new antimalarial drugs (Werbel et al., 1986).
Electronics Industry Applications
It's used in synthesizing reactive, end-capped polyimide oligomers for potential use as planarizing coatings in the electronics industry (Harris et al., 1984).
Propiedades
IUPAC Name |
2-(2-aminophenyl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTQDYBPXAAGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)but-3-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
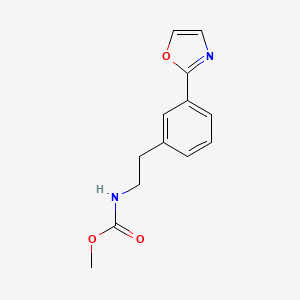


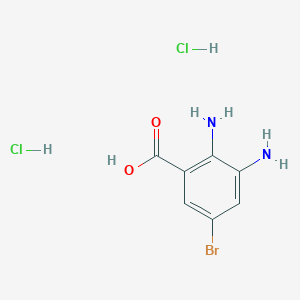
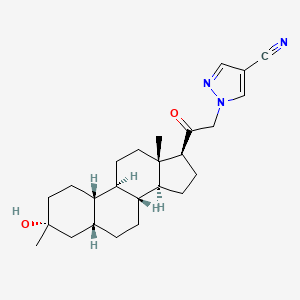

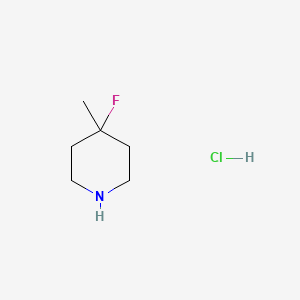
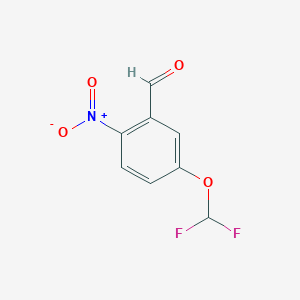
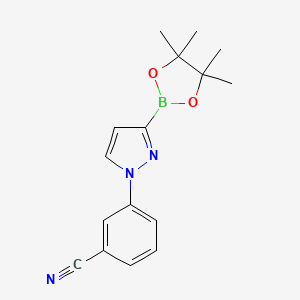
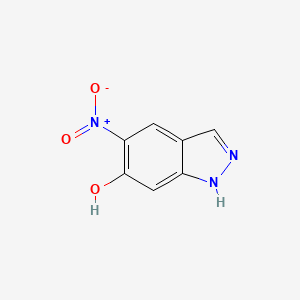
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
